molecular formula C24H22N2O3 B278640 N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B278640
M. Wt: 386.4 g/mol
InChI Key: SXFOZXPFTZSURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DAPC, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. DAPC is a pyrrolidine derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of DAPC is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. DAPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DAPC has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, DAPC has been found to exhibit antioxidant activity, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. DAPC has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DAPC in lab experiments is its wide range of biological activities, making it a versatile compound for studying various diseases and pathways. However, one limitation is that the mechanism of action of DAPC is not fully understood, making it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on DAPC. One direction is to further investigate its anticancer and anti-inflammatory effects and to identify the specific pathways and enzymes involved in these effects. Another direction is to investigate its potential as a treatment for oxidative stress-related and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DAPC for therapeutic use.

Synthesis Methods

The synthesis of DAPC involves the reaction of 1,2-dihydroacenaphthylene with 4-methoxybenzaldehyde, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure DAPC.

Scientific Research Applications

DAPC has been the subject of several scientific studies due to its potential therapeutic applications. One study found that DAPC exhibited anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that DAPC had anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-29-19-10-8-18(9-11-19)26-14-17(13-22(26)27)24(28)25-21-12-7-16-6-5-15-3-2-4-20(21)23(15)16/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,25,28)

InChI Key

SXFOZXPFTZSURF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5

Origin of Product

United States

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